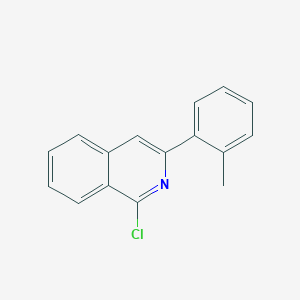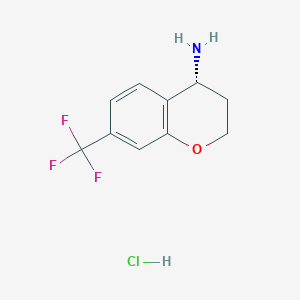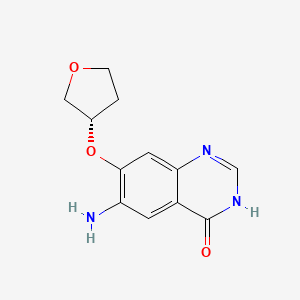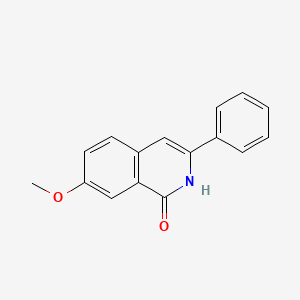![molecular formula C17H16O2 B11862934 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro- CAS No. 105480-69-1](/img/structure/B11862934.png)
1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- is a unique organic compound characterized by its spirobiindane skeleton. This compound is known for its C2-symmetry, strong rigidity, high stability, and ease of modification. It has been developed into a series of chiral ligands and catalysts, achieving significant success in the field of catalytic asymmetric synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves the construction of the spiro skeleton. One common method includes the use of bisphenol A or bisphenol C as starting materials. The reaction mechanism involves the formation of the spiro skeleton through a series of steps, including the use of reagents such as bromine for bromination .
Industrial Production Methods
Industrial production of this compound often requires laborious synthetic and resolution steps to obtain the desired chiral forms. The current methods usually produce racemic mixtures, which necessitate further chiral resolution. There is an ongoing effort to develop more efficient methods for the asymmetric catalytic synthesis of chiral spiro ligands from readily available raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as chiral ligands and catalysts in catalytic asymmetric synthesis.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves its role as a chiral ligand or catalyst. It exerts its effects by facilitating asymmetric synthesis reactions, where it interacts with various molecular targets and pathways to produce enantiomerically pure products. The spirobiindane skeleton provides the necessary rigidity and stability for these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane-1,6-diol/dione: Another compound with a spiro skeleton, but with different properties and applications.
Bisphenol A: Used as a starting material in the synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro-.
Bisphenol C: Another starting material for the synthesis of the compound.
Uniqueness
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- stands out due to its C2-symmetry, strong rigidity, high stability, and ease of modification. These properties make it a privileged chiral ligand and catalyst in the field of catalytic asymmetric synthesis .
Eigenschaften
CAS-Nummer |
105480-69-1 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3,3'-spirobi[1,2-dihydroindene]-5,5'-diol |
InChI |
InChI=1S/C17H16O2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10,18-19H,5-8H2 |
InChI-Schlüssel |
WYZQWDFFACJHDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C2C=C(C=C3)O)C4=C1C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




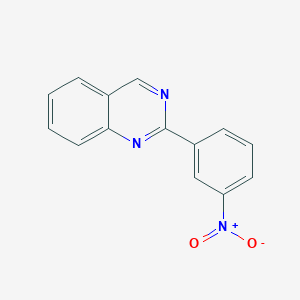
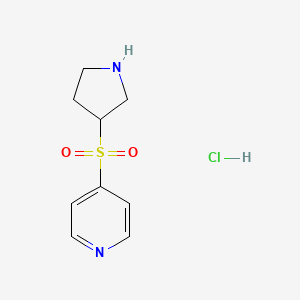

![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
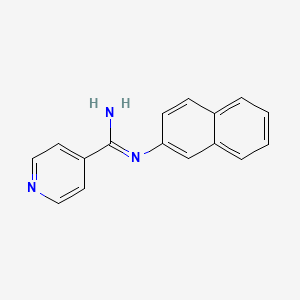
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
